molecular formula C28H49NS B12585242 Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- CAS No. 649726-10-3

Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-

Cat. No.: B12585242
CAS No.: 649726-10-3
M. Wt: 431.8 g/mol
InChI Key: VBFPXFNZWSRGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields This compound is characterized by the presence of a hexadecanethioamide group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of hexadecanethioamide with 2,6-bis(1-methylethyl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or hexane, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thioamide group and the phenyl ring with isopropyl substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives .

Scientific Research Applications

Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thioamide group and the phenyl ring with isopropyl substituents plays a crucial role in its binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

649726-10-3

Molecular Formula

C28H49NS

Molecular Weight

431.8 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]hexadecanethioamide

InChI

InChI=1S/C28H49NS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(30)29-28-25(23(2)3)20-19-21-26(28)24(4)5/h19-21,23-24H,6-18,22H2,1-5H3,(H,29,30)

InChI Key

VBFPXFNZWSRGTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=S)NC1=C(C=CC=C1C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.